(R)-Bendroflumethiazide
概要
説明
®-Bendroflumethiazide is a thiazide diuretic used primarily in the treatment of hypertension and edema. It works by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water, which helps to lower blood pressure and reduce fluid accumulation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Bendroflumethiazide typically involves the reaction of 3-chloro-6-(trifluoromethyl)benzenesulfonamide with 2-amino-4-chlorobenzenesulfonamide under specific conditions to form the thiazide ring structure. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of ®-Bendroflumethiazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade.
化学反応の分析
Types of Reactions: ®-Bendroflumethiazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazide derivatives.
科学的研究の応用
®-Bendroflumethiazide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of thiazide diuretics and their derivatives.
Biology: Investigated for its effects on ion transport and cellular mechanisms in kidney cells.
Medicine: Studied for its potential use in treating conditions beyond hypertension, such as heart failure and chronic kidney disease.
Industry: Utilized in the development of new diuretic drugs and formulations.
作用機序
®-Bendroflumethiazide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidneys. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water. The reduction in blood volume helps to lower blood pressure. The compound also has a mild vasodilatory effect, contributing to its antihypertensive properties.
類似化合物との比較
Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action but different chemical structure.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to ®-Bendroflumethiazide.
Indapamide: A non-thiazide sulfonamide diuretic with additional vasodilatory properties.
Uniqueness: ®-Bendroflumethiazide is unique in its specific chemical structure, which contributes to its particular pharmacokinetic and pharmacodynamic properties. Its ability to inhibit the sodium-chloride symporter with high specificity makes it an effective diuretic for managing hypertension and edema.
生物活性
(R)-Bendroflumethiazide is a thiazide diuretic primarily used in the management of hypertension and edema. Its biological activity is characterized by its mechanisms of action, pharmacokinetics, therapeutic effects, and potential side effects. This article compiles diverse research findings and clinical studies to provide a comprehensive overview of the biological activity of this compound.
Bendroflumethiazide operates primarily through the inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidneys. This action leads to increased excretion of sodium, chloride, and water, effectively reducing blood volume and blood pressure. The mechanism can be summarized as follows:
- Inhibition of Na-Cl Cotransporter : Bendroflumethiazide binds to the thiazide-sensitive Na-Cl cotransporter, leading to increased diuresis.
- Vasodilation : It may induce vasodilation through activation of calcium-activated potassium channels in vascular smooth muscle .
- Electrolyte Balance : The drug can cause electrolyte imbalances, particularly hypokalemia (low potassium levels), which is a common side effect associated with thiazide diuretics .
Pharmacokinetics
- Absorption : Rapidly absorbed after oral administration.
- Protein Binding : Approximately 96% bound to plasma proteins.
- Half-Life : The elimination half-life is about 8.5 hours .
- Duration of Action : Effects typically last 12 to 24 hours post-administration .
Hypertension Management
Numerous studies have demonstrated the efficacy of this compound in lowering blood pressure in patients with hypertension:
- Comparative Studies : A study comparing this compound with other antihypertensive agents like enalapril and amlodipine showed significant reductions in diastolic blood pressure. For instance, patients receiving 2.5 mg/day showed a mean reduction of 9.1 mm Hg compared to other treatments .
- Long-term Effects : A randomized trial over 24 weeks indicated that low-dose bendroflumethiazide (1.25 mg/day) effectively reduces blood pressure without adversely affecting insulin sensitivity or lipid profiles .
- Population Studies : In specific demographics, such as British South Asians, bendroflumethiazide has been shown to effectively manage hypertension while maintaining metabolic stability compared to alternative therapies like doxazosin .
Side Effects and Safety Profile
While generally well tolerated, this compound can lead to several side effects:
- Electrolyte Imbalances : Common issues include hypokalemia, hyponatremia, and hyperuricemia, particularly at higher doses .
- Metabolic Changes : Patients may experience metabolic alkalosis and alterations in glucose metabolism .
- Adverse Events : The incidence of adverse events was comparable across various treatment groups in clinical trials, indicating a favorable safety profile for low-dose regimens .
Efficacy in Special Populations
A study involving postmenopausal women with osteoporosis evaluated the impact of this compound on bone mineral density when combined with bisphosphonates. Results indicated no significant improvement in bone density or muscle function compared to placebo, suggesting limited efficacy in this context .
特性
IUPAC Name |
(3R)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431732 | |
Record name | (R)-bendrofluazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087345-31-0 | |
Record name | Bendroflumethiazide, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087345310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-bendrofluazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENDROFLUMETHIAZIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNN1HL1LXR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。